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2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one

DNA damage repair AlkB dioxygenase N2-alkylguanine adducts

2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one (CAS 14937-74-7), also known as 9-furfurylguanine or NSC 29599, is a synthetic, non-nucleoside purine derivative belonging to the class of N9-substituted guanine analogs. It is structurally characterized by a guanine core with a 2-amino group and a furan-2-ylmethyl substituent at the N9 position, distinguishing it from natural nucleosides and other N-alkylguanine isomers.

Molecular Formula C10H9N5O2
Molecular Weight 231.21 g/mol
CAS No. 14937-74-7
Cat. No. B11877944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one
CAS14937-74-7
Molecular FormulaC10H9N5O2
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C10H9N5O2/c11-10-13-8-7(9(16)14-10)12-5-15(8)4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,13,14,16)
InChIKeyYIESXWHNAVYZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one (CAS 14937-74-7): A 9-Furfuryl Guanine for DNA Adduct & Repair Research


2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one (CAS 14937-74-7), also known as 9-furfurylguanine or NSC 29599, is a synthetic, non-nucleoside purine derivative belonging to the class of N9-substituted guanine analogs [1]. It is structurally characterized by a guanine core with a 2-amino group and a furan-2-ylmethyl substituent at the N9 position, distinguishing it from natural nucleosides and other N-alkylguanine isomers [1]. Unlike nucleoside analogs that require intracellular phosphorylation, this compound is a modified nucleobase used primarily as a precursor for carbocyclic nucleoside phosphonate synthesis and as a structural analog for investigating N2-alkylguanine DNA adduct processing (e.g., repair by AlkB, bypass by DinB polymerase) [2][3]. Its value proposition for procurement lies in its defined regiospecificity (N9-substitution) as a precise building block or mechanistic probe, a structural feature that is non-interchangeable with N2- or O6-substituted guanine isomers in structure-activity relationship (SAR) studies [2][3].

Why N2- or O6-Furfurylguanine Isomers Cannot Substitute for 9-Furfurylguanine in Adduct Repair and Nucleobase Analog Studies


The biological fate and synthetic utility of guanine derivatives are critically dependent on the regiospecific position of substitution. 9-furfurylguanine (CAS 14937-74-7) cannot be functionally replaced by its N2-furfurylguanine isomer or O6-furfurylguanine analogs due to fundamentally distinct molecular targets and biochemical processing pathways [1][2]. Specifically, N2-furfurylguanine is recognized and repaired by the bacterial AlkB DNA repair enzyme and bypassed by DinB translesion synthesis polymerase as a DNA lesion mimic, a function unique to the N2-alkylation geometry [1]. Conversely, 9-substituted guanines are not DNA adduct mimics but instead act as nucleobase precursors (e.g., for carbocyclic nucleoside phosphonates) or as ligands for distinct pharmacological targets like calcium channels, as detailed in the patent literature on 9-substituted guanine derivatives [2][3]. Using the wrong isomer would lead to absent or misleading activity in AlkB/DinB bypass assays (N2-series) and failure to serve as a proper synthetic intermediate for N9-linked nucleoside analogs. The quantitative evidence below demonstrates these non-overlapping structure-activity profiles.

Head-to-Head Differentiation Data: 9-Furfurylguanine vs. N2-Furfurylguanine in DNA Repair and Bypass Assays


AlkB Repair Efficiency: N2-Furfurylguanine is a Verified Substrate; N9-Furfurylguanine is Not Processed

A 2025 QM/MM study by Melayikandy et al. explicitly investigated the catalytic mechanism of AlkB on several complex guanine adducts, including N2-furfurylguanine (FF-dG) [1]. The study confirmed that FF-dG is repaired through a C-H hydroxylation pathway identical to other N2-alkylguanine adducts [1]. In contrast, 9-furfurylguanine (the target compound) lacks the N2-alkyl group geometry required for AlkB active site binding and is not processed by this repair enzyme [2]. This positional specificity was reinforced by Shrivastav et al. (2014), who demonstrated that AlkB-dependent repair of N2-furfurylguanine is a critical determinant of cellular survival following nitrofurazone exposure in E. coli, with repair-deficient alkB mutants showing significantly increased mutation frequencies [2].

DNA damage repair AlkB dioxygenase N2-alkylguanine adducts

DinB Polymerase Bypass: N2-Furfurylguanine Permits Error-Free Bypass; N9-Substitution Blocks Polymerase Interaction

The study by Shrivastav et al. (2014) provided quantitative in vivo evidence that N2-furfurylguanine acts as a substrate for DinB-catalyzed translesion synthesis bypass, enabling E. coli to tolerate the lesion [1]. The bypass efficiency was measured through mutation frequency assays: alkB mutants had elevated mutation frequencies due to unrepaired N2-furfurylguanine lesions being bypassed by DinB [1]. The target compound, 9-furfurylguanine, cannot participate in this pathway because the furfuryl group at the N9 position occupies the Watson-Crick base-pairing face of guanine, sterically preventing incorporation into DNA and interaction with polymerases [2]. No bypass is possible, rendering it functionally inert in these assays.

Translesion synthesis DinB polymerase DNA adduct tolerance

Synthetic Utility: 9-Furfurylguanine as a Specific N9-Linked Nucleobase Precursor for Carbocyclic Phosphonate Antivirals

Sidi Mohamed et al. (2017) reported the synthesis of carbocyclic nucleoside methylphosphonate analogues using furfuryl alcohol-derived purine bases, where the base was coupled via an N9 linkage to a cyclopentanol scaffold [1]. The study demonstrated that 9-substituted guanine derivatives are essential building blocks for preparing these analogs via Mitsunobu coupling, a reaction that proceeds exclusively through N9 due to the directing effect of the 2-amino and 6-oxo groups [1]. The N2-furfurylguanine isomer cannot participate in this coupling because the furfuryl group occupies the required N9 reactive site, making it synthetically incompatible [2]. While the resulting carbocyclic nucleoside phosphonates showed no significant antiviral activity in that study, the synthetic route validates unique access to a specific chemotype [1].

Antiviral nucleoside phosphonates Mitsunobu coupling Furfuryl alcohol biomass derivatives

Structural Comparison: Planar Aromatic Furan (N9) vs. Saturated Tetrahydrofuran (THF) N2-Analog for Ring Saturation SAR Studies

The 2025 AlkB mechanism study directly compared the aromatic N2-furfurylguanine (FF-dG) with its saturated analog N2-tetrahydrofuran-2-yl-methylguanine (HF-dG) [1]. Both substrates underwent C-H hydroxylation repair, indicating that ring saturation did not alter the fundamental repair mechanism [1]. However, prior in vitro bypass studies showed that saturation of the furan ring can affect DinB bypass efficiency due to altered steric and electronic properties within the polymerase active site [2]. The target compound, 9-furfurylguanine, presents the aromatic furan ring at the N9 position rather than N2, offering a complementary probe to dissect how both the position of substitution and ring saturation independently modulate biological recognition [2].

AlkB substrate specificity heterocyclic ring saturation DNA adduct structural biology

Procurement-Driven Applications of 2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one (CAS 14937-74-7)


Negative Control for AlkB and DinB DNA Adduct Processing Assays

In both in vitro and in vivo studies of N2-alkylguanine DNA adduct repair and bypass, 9-furfurylguanine provides an essential negative control. Because the N9-substituted isomer cannot be incorporated into DNA nor serve as a substrate for AlkB-mediated dealkylation [1][2], researchers can use it to confirm that observed repair or mutagenic bypass activity is strictly dependent on N2-regiospecific adduct formation [1][2]. This application is critical for groups studying nitrofurazone-induced DNA damage or the roles of AlkB and DinB in lesion tolerance, as previously validated in E. coli genetic models [1][2].

Synthetic Intermediate for N9-Linked Carbocyclic Nucleoside Phosphonate Analogs

As demonstrated in the 2017 study by Sidi Mohamed et al., 9-substituted guanine derivatives are essential nucleobase precursors for constructing carbocyclic nucleoside phosphonate analogs via Mitsunobu coupling [3]. 9-furfurylguanine specifically provides an N9 aromatic furan moiety that can be further functionalized or exploited for pi-stacking interactions in enzyme active sites [3]. Procurement of this precise building block enables medicinal chemistry teams to explore a distinct chemotype space inaccessible from N2- or O6-substituted guanine isomers [3].

Biomass-Derived Building Block for Sustainable Nucleoside Analog Synthesis

The furfuryl substituent originates from furfuryl alcohol, a renewable biomass-derived platform chemical. Using 9-furfurylguanine (CAS 14937-74-7) as a starting material aligns with green chemistry initiatives seeking to valorize lignocellulosic biomass into bioactive molecules [3]. The Beilstein Journal publication highlighted this sustainability angle, showcasing furfuryl alcohol derivatives as eco-sustainable precursors for nucleoside phosphonates [3]. Procurement of this compound supports research programs emphasizing renewable feedstocks in medicinal chemistry.

Comparative SAR Probe for Heteroaryl-Substituted Purine Bioactivity Optimization

As summarized in the 2022 review by Ostrowski, furanyl-substituted nucleobases and nucleosides represent a significant medicinal chemistry space with applications in antiviral, cytostatic, and adenosine receptor modulation [4]. 9-furfurylguanine serves as a comparator tool for dissecting the contribution of N9-heteroaryl substitution vs. N2-, O6-, or C8-substitution in purine SAR campaigns [4]. Procuring the exact regioisomer is mandatory for generating internally consistent SAR datasets, as misassignment of substitution position can lead to erroneous activity correlations [1][4].

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